N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[4-(propan-2-yl)benzyl]benzamide
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[4-(propan-2-yl)benzyl]benzamide is a complex organic compound with a unique structure that includes a sulfone group, a methoxy group, and a benzamide moiety
Preparation Methods
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[4-(propan-2-yl)benzyl]benzamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring followed by the introduction of the sulfone group. The methoxy and benzyl groups are then added through a series of substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[4-(propan-2-yl)benzyl]benzamide undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to remove the sulfone group, yielding different products.
Substitution: The methoxy and benzyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[4-(propan-2-yl)benzyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[4-(propan-2-yl)benzyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfone group is believed to play a crucial role in its activity, potentially by forming strong interactions with target proteins. The methoxy and benzyl groups may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[4-(propan-2-yl)benzyl]benzamide can be compared with other compounds that have similar structural features, such as:
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also contain a sulfone group and are studied for their biological activity.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-nitrophenoxy)-N-[4-(propan-2-yl)benzyl]acetamide: This compound has a similar core structure but different substituents, leading to distinct properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[(4-propan-2-ylphenyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4S/c1-16(2)18-10-8-17(9-11-18)14-23(19-12-13-28(25,26)15-19)22(24)20-6-4-5-7-21(20)27-3/h4-11,16,19H,12-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXJZEOPKOOIFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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